2-bromo-N,N-dimethyl-4-nitroaniline

Catalog No.
S1549983
CAS No.
64230-23-5
M.F
C8H9BrN2O2
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N,N-dimethyl-4-nitroaniline

CAS Number

64230-23-5

Product Name

2-bromo-N,N-dimethyl-4-nitroaniline

IUPAC Name

2-bromo-N,N-dimethyl-4-nitroaniline

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3

InChI Key

SITKZBWMJBVSID-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Determination of Iodine Content

    Scientific Field: Analytical Chemistry

    Summary of the Application: 4-Bromo-N,N-dimethylaniline is used as an internal standard in the determination of iodine content .

    Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific sample being analyzed, the general process involves using 4-Bromo-N,N-dimethylaniline as an internal standard in a chemical assay.

    Results or Outcomes: The results of these assays provide a quantitative measure of the iodine content in the sample.

2-Bromo-N,N-dimethyl-4-nitroaniline is an organic compound characterized by the molecular formula C8H9BrN2O2C_8H_9BrN_2O_2. This compound is a derivative of aniline, featuring a bromine atom substituted at the second position of the benzene ring, two methyl groups attached to the nitrogen atom, and a nitro group at the fourth position. Its structure can be represented as follows:

Structure C6H4(Br)(NO2)(N CH3)2)\text{Structure }\text{C}_6H_4(\text{Br})(\text{NO}_2)(\text{N CH}_3)_2)

The compound is recognized for its utility in organic synthesis and as an intermediate in the production of various chemicals. Its unique structural features contribute to its diverse reactivity and applications in chemical processes.

There is no documented information on a specific mechanism of action for 2-bromo-N,N-dimethyl-4-nitroaniline in biological systems.

Due to limited research, specific safety information is not readily available. However, considering the presence of a nitro group, the compound should be handled with care as nitroaromatics can be explosive []. Standard laboratory safety practices for handling chemicals are recommended.

Future Research Directions

  • Investigation into the synthesis and purification methods for 2-bromo-N,N-dimethyl-4-nitroaniline.
  • Exploration of its reactivity in various nucleophilic substitution reactions.
  • Evaluation of its potential as an internal standard for iodine determination in different matrices.
  • Assessment of its safety profile and appropriate handling procedures.

Note:

  • The information provided is based on current scientific understanding and available data for similar compounds.
  • Further research is needed to fully characterize 2-bromo-N,N-dimethyl-4-nitroaniline.
, including:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under suitable conditions. This property allows for the synthesis of a range of derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides, facilitating further functionalization.
  • Oxidation Reactions: Although less common due to the electron-withdrawing nature of the nitro group, oxidation reactions can occur, leading to various products depending on the conditions used.

These reactions highlight the compound's versatility as a building block in organic chemistry.

The biological activity of 2-bromo-N,N-dimethyl-4-nitroaniline is primarily linked to its interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to reactive intermediates that interact with biological macromolecules. This interaction may affect enzyme activity or receptor binding, making it a candidate for studies related to pharmacology and toxicology.

Synthetic Routes

The synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline typically involves a multi-step process:

  • Nitration: N,N-dimethylaniline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the para position.
  • Bromination: The nitrated product undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide, resulting in the incorporation of the bromine atom at the ortho position relative to the amino group.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, improving yield and purity.

2-Bromo-N,N-dimethyl-4-nitroaniline finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Research: The compound is utilized in studies involving biochemical interactions and synthetic methodologies.
  • Material Science: It may be incorporated into materials requiring specific electronic or optical properties due to its functional groups.

Interaction studies involving 2-bromo-N,N-dimethyl-4-nitroaniline focus on its binding affinity with biological targets. The presence of both electron-withdrawing (nitro) and electron-donating (dimethylamino) groups allows for diverse interactions with proteins and enzymes. These studies are crucial for understanding its potential therapeutic applications and toxicity profiles.

Similar Compounds

  • 2-Bromo-N,N-dimethyl-4-aminobenzene: This compound has an amino group instead of a nitro group, affecting its reactivity and potential applications.
  • 4-Bromo-N,N-dimethyl-2-nitroaniline: Here, the positions of the bromine and nitro groups are swapped compared to 2-bromo-N,N-dimethyl-4-nitroaniline.
  • 2-Chloro-N,N-dimethyl-4-nitroaniline: This compound substitutes chlorine for bromine while retaining similar structural features.

Uniqueness

The uniqueness of 2-bromo-N,N-dimethyl-4-nitroaniline lies in its specific substitution pattern, which influences its reactivity profile. The combination of an electron-withdrawing nitro group and an electron-donating dimethylamino group allows for a range of chemical transformations that are not possible with other similar compounds. This distinctiveness makes it particularly valuable in organic synthesis and research applications.

XLogP3

2.6

Wikipedia

2-bromo-N,N-dimethyl-4-nitroaniline

Dates

Modify: 2023-08-15

Explore Compound Types